molecular formula C8H13NOS B14813924 [(3-Isopropoxy-2-thienyl)methyl]amine

[(3-Isopropoxy-2-thienyl)methyl]amine

Cat. No.: B14813924
M. Wt: 171.26 g/mol
InChI Key: DHUTWJVKOYHRRN-UHFFFAOYSA-N
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Description

[(3-Isopropoxy-2-thienyl)methyl]amine is an organic compound that belongs to the class of thienylmethylamines It is characterized by the presence of a thienyl ring substituted with an isopropoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Isopropoxy-2-thienyl)methyl]amine typically involves the reaction of 3-isopropoxythiophene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-isopropoxythiophene, formaldehyde, ammonia.

    Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours until the formation of this compound is complete.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

[(3-Isopropoxy-2-thienyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound.

Scientific Research Applications

[(3-Isopropoxy-2-thienyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(3-Isopropoxy-2-thienyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Similar structure but lacks the isopropoxy group.

    3-Methoxy-2-thienylmethylamine: Similar structure with a methoxy group instead of an isopropoxy group.

    3-Ethoxy-2-thienylmethylamine: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

[(3-Isopropoxy-2-thienyl)methyl]amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-propan-2-yloxythiophen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-6(2)10-7-3-4-11-8(7)5-9/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUTWJVKOYHRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(SC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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